2-[(2-Chlorophenyl)methoxy]ethanol
Description
2-[(2-Chlorophenyl)methoxy]ethanol (IUPAC name: 2-[(2-chlorobenzyl)oxy]ethanol) is an ether-alcohol derivative characterized by a 2-chlorophenyl group attached via a methoxy linkage to an ethanol backbone. Its molecular formula is C₉H₁₁ClO₂, with a molecular weight of 186.64 g/mol. This compound is typically synthesized through nucleophilic substitution or etherification reactions involving 2-chlorobenzyl halides and ethylene glycol derivatives.
The chlorophenyl moiety enhances lipophilicity, making the compound soluble in organic solvents like ethanol, methanol, and chloroform. Its applications are hypothesized to span pharmaceutical intermediates, agrochemicals, or specialty solvents, though specific uses require further research.
Properties
CAS No. |
1199-30-0 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H11ClO2/c10-9-4-2-1-3-8(9)7-12-6-5-11/h1-4,11H,5-7H2 |
InChI Key |
PJWBNHPIMROMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenyl)methoxy]ethanol typically involves the reaction of 2-chlorobenzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of ethylene glycol attacks the chlorobenzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-[(2-Chlorophenyl)methoxy]ethanol can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methoxy]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of 2-[(2-chlorophenyl)methoxy]acetaldehyde or 2-[(2-chlorophenyl)methoxy]acetic acid.
Reduction: Formation of 2-[(2-chlorophenyl)methoxy]ethanol or other alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Chlorophenyl)methoxy]ethanol has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chemical intermediates and compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methoxy]ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of the chlorophenyl and methoxyethanol groups, which can participate in hydrogen bonding, dipole-dipole interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Positional Isomers: 2- vs. 4-Chlorophenyl Derivatives
The position of the chlorine substituent on the phenyl ring significantly influences reactivity and biological activity.
Both isomers demand stringent safety protocols, including ventilation, protective gloves, and avoiding ingestion .
Ether-Alcohol Derivatives with Varying Substituents
Replacing the chlorophenyl group with other substituents alters polarity, toxicity, and applications.
- Polarity and Solubility: The chlorophenyl group in 2-[(2-Chlorophenyl)methoxy]ethanol increases lipophilicity compared to methoxy- or ethoxy-substituted analogs, limiting water solubility but enhancing compatibility with nonpolar matrices.
- Toxicity: Chlorinated derivatives are generally more toxic than their alkoxy counterparts. For example, 2-(2-Methoxyethoxy)ethanol is classified as less hazardous, requiring standard laboratory precautions, whereas chlorophenyl derivatives necessitate rigorous exposure controls .
Functional Group Variations: Amine and Ester Derivatives
Introducing amine or ester functionalities modifies biological activity and synthetic utility.
These derivatives highlight the versatility of the chlorophenylmethoxyethanol backbone in drug discovery. The hydrochloride salt form (e.g., ) enhances stability and bioavailability for pharmacological applications.
Physicochemical Properties
- Thermodynamic Behavior: Chlorophenyl derivatives exhibit higher viscosity and lower volatility compared to alkoxy analogs, as seen in studies of 2-(Ethoxy)ethanol mixtures with alkali metal salts .
- Solvent Interactions: The chlorophenyl group may disrupt hydrogen-bonding networks in aqueous solutions, unlike methoxyethoxyethanol, which is fully water-miscible .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
